

Application Notes: Utilizing ONPG in Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

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Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

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Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. A critical component of many ELISA systems is the reporter enzyme, which is conjugated to a detection antibody and is responsible for generating a measurable signal. Beta-galactosidase (β -Gal) is a commonly employed reporter enzyme, and its activity is frequently detected using the chromogenic substrate o-Nitrophenyl- β -D-galactopyranoside (**ONPG**). This document provides detailed application notes and protocols for the effective use of **ONPG** in ELISA.

Principle of ONPG in ELISA

ONPG is a synthetic, colorless substrate for the enzyme β -galactosidase. In the presence of β -galactosidase, **ONPG** is hydrolyzed into two products: galactose and o-nitrophenol.[1][2] While **ONPG** and galactose are colorless, o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance in the visible light spectrum.[1][2] The intensity of the yellow color produced is directly proportional to the amount of β -galactosidase activity, which in turn corresponds to the quantity of the target analyte in the sample. The reaction is typically stopped by the addition of a strong base, which halts the enzymatic activity and enhances the yellow color of the o-nitrophenol product.[2]

Key Characteristics and Advantages of ONPG

- **Colorimetric Detection:** The enzymatic reaction produces a distinct yellow color, allowing for straightforward colorimetric quantification using a standard spectrophotometer or microplate reader.^{[1][2]}
- **Good Sensitivity:** **ONPG**-based ELISAs can achieve a detection limit of approximately 100 ng/mL.
- **Soluble Product:** The o-nitrophenol product is soluble in the reaction buffer, simplifying the measurement process as no precipitation occurs.
- **Established Protocols:** The use of **ONPG** in ELISAs is well-documented, with numerous established protocols available.

Data Presentation

Quantitative Data Summary

The following table provides representative data from a standard **ONPG**-based ELISA. The absorbance values are directly proportional to the concentration of the analyte.

Analyte Concentration (ng/mL)	Average Absorbance (405 nm)	Standard Deviation
100	1.852	0.098
50	1.215	0.065
25	0.750	0.041
12.5	0.425	0.025
6.25	0.250	0.015
3.125	0.150	0.010
1.56	0.100	0.008
0 (Blank)	0.050	0.005

Comparison of Common ELISA Substrates

This table offers a comparison of **ONPG** with other frequently used chromogenic substrates in ELISA.

Substrate	Enzyme	Product Color	Wavelength (nm)	Relative Sensitivity
ONPG	β -Galactosidase	Yellow	405-420	Moderate
TMB (3,3',5,5'-Tetramethylbenzidine)	Horseradish Peroxidase (HRP)	Blue (unstopped), Yellow (stopped)	650 (unstopped), 450 (stopped)	High
ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt)	Horseradish Peroxidase (HRP)	Green	405-410	Moderate
OPD (o-phenylenediamine dihydrochloride)	Horseradish Peroxidase (HRP)	Yellow-Orange	492	High
pNPP (p-Nitrophenyl Phosphate)	Alkaline Phosphatase (AP)	Yellow	405	Moderate

Experimental Protocols

Preparation of ONPG Substrate Solution (3 mM)

Materials:

- o-Nitrophenyl- β -D-galactopyranoside (**ONPG**) powder
- Phosphate-Buffered Saline (PBS), pH 7.4

- Magnesium chloride (MgCl_2)
- 2-Mercaptoethanol
- Deionized water

Procedure:

- Equilibrate the **ONPG** powder to room temperature before opening the container to prevent condensation.
- To prepare the substrate solution, combine the following in PBS:
 - 3 mM **ONPG**
 - 10 mM MgCl_2
 - 0.1 mM 2-Mercaptoethanol
- Ensure the **ONPG** is completely dissolved. This solution should be prepared fresh immediately before use.

Standard ELISA Protocol using ONPG

This protocol outlines a typical indirect ELISA. Adjustments may be necessary based on the specific antibodies and analyte being used.

1. Coating the Microplate:

- Dilute the capture antibody to the desired concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 μL of the diluted capture antibody to each well of a 96-well microplate.
- Incubate the plate overnight at 4°C.

2. Blocking:

- Wash the plate three times with 200 μ L of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
- Add 200 μ L of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

- Wash the plate three times with wash buffer.
- Add 100 μ L of the appropriately diluted samples and standards to the respective wells.
- Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

- Wash the plate three times with wash buffer.
- Add 100 μ L of the β -galactosidase-conjugated detection antibody, diluted in blocking buffer, to each well.
- Incubate for 1-2 hours at room temperature.

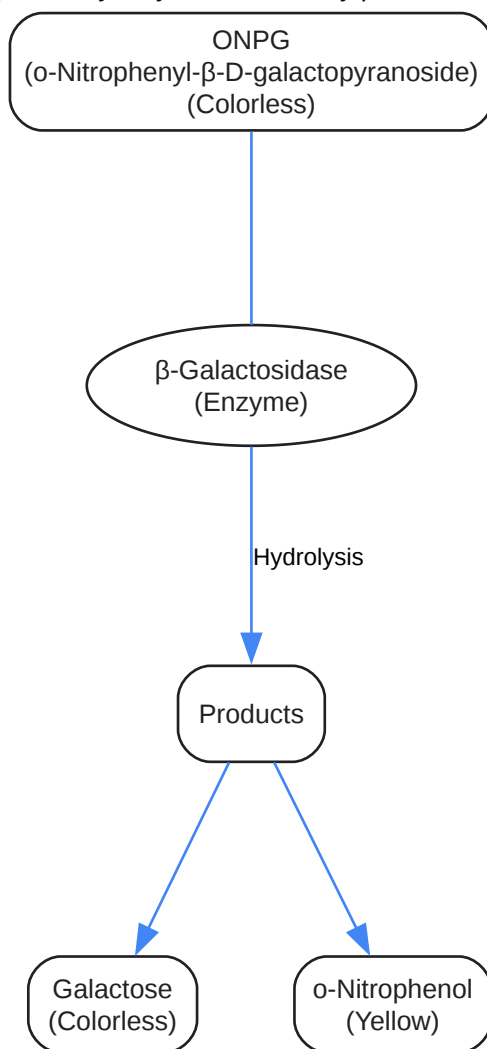
5. Substrate Reaction and Measurement:

- Wash the plate five times with wash buffer.
- Prepare the **ONPG** substrate solution as described above.
- Add 150 μ L of the freshly prepared **ONPG** substrate solution to each well.[\[3\]](#)
- Incubate the plate at 30°C for approximately 30 minutes, or until a sufficient yellow color has developed.[\[3\]](#) Monitor the color development to avoid over-saturation.
- Stop the reaction by adding 50 μ L of 1 M sodium carbonate to each well.[\[3\]](#)
- Immediately read the absorbance at 405 nm or 410 nm using a microplate reader.[\[3\]](#)

Visualizations

Enzymatic Reaction of β -Galactosidase with ONPG

Enzymatic Hydrolysis of ONPG by β -Galactosidase

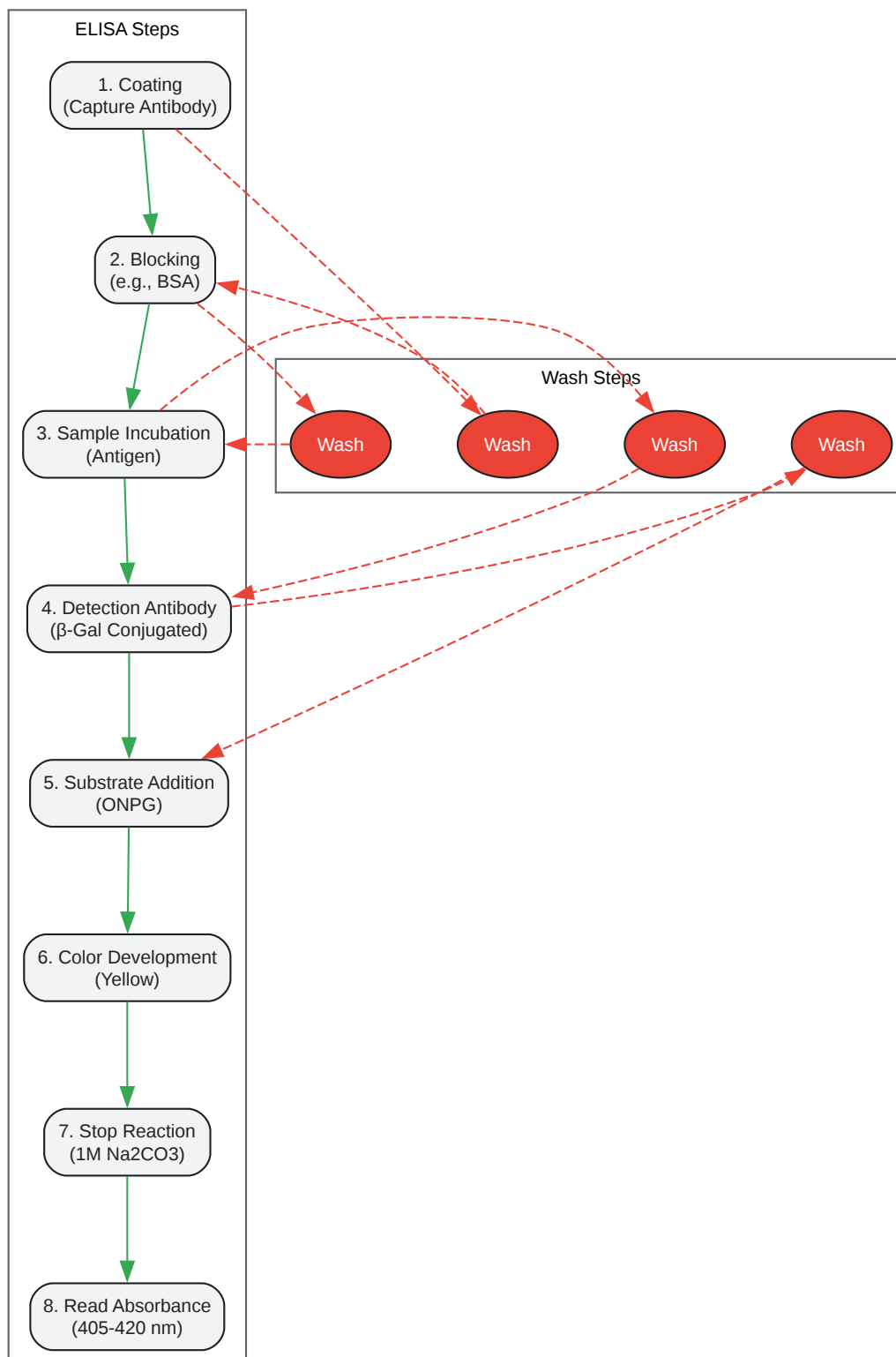


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Caption: Hydrolysis of **ONPG** by β -Galactosidase.

Standard Indirect ELISA Workflow

Standard Indirect ELISA Workflow

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Caption: Overview of the Indirect ELISA procedure.

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